molecular formula C8H8Cl2O2 B14725948 2,5-Dichloro-1,3-dimethoxybenzene CAS No. 10367-97-2

2,5-Dichloro-1,3-dimethoxybenzene

Cat. No.: B14725948
CAS No.: 10367-97-2
M. Wt: 207.05 g/mol
InChI Key: VDWUYDVJFPVMBP-UHFFFAOYSA-N
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Description

2,5-Dichloro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two chlorine atoms and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,3-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 5 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups influences its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: The combination of electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound in various chemical reactions .

Properties

CAS No.

10367-97-2

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,5-dichloro-1,3-dimethoxybenzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3

InChI Key

VDWUYDVJFPVMBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)Cl

Origin of Product

United States

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